

Application Notes: Utilizing Patient-Derived Organoids to Assess Perhexiline Sensitivity

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Introduction

Patient-derived organoids (PDOs) are self-organizing, three-dimensional (3D) structures grown in vitro from a patient's tissue.[1] These miniature organ models effectively replicate the cellular organization, genetic diversity, and physiological characteristics of the original tissue.[1] This makes them an exceptional preclinical tool for predicting how individual patients will respond to therapies.[2][3] **Perhexiline**, a drug used for refractory angina and explored for other conditions like heart failure, shows significant variability in patient efficacy and toxicity.[4][5] This variability is largely due to its complex metabolism and mechanism of action, highlighting the need for a personalized dosing approach.[4][6] These application notes outline the use of PDOs as a high-fidelity platform to test **Perhexiline** sensitivity, paving the way for more precise and individualized treatment strategies.

Key Applications

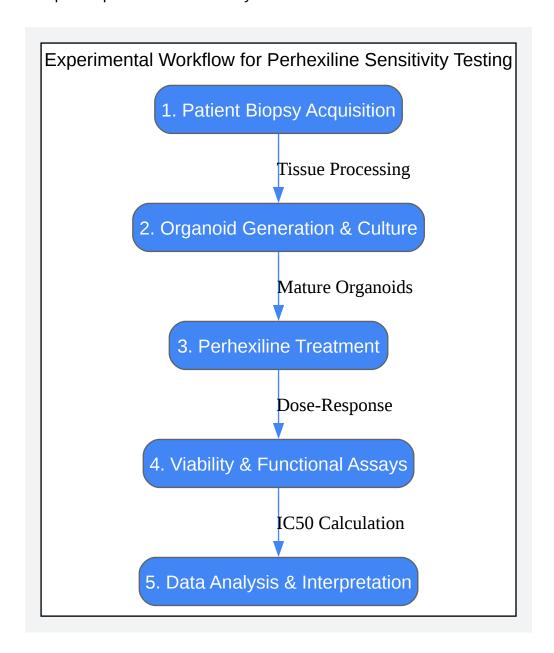
- Predicting Therapeutic Response: PDOs enable patient-specific screening of Perhexiline to identify individuals most likely to benefit, particularly for conditions like refractory angina or chronic heart failure.[3][4]
- Assessing and Mitigating Toxicity: Perhexiline use is associated with risks of hepatotoxicity
 and peripheral neuropathy, especially in patients with impaired metabolism.[4][7] By testing
 Perhexiline on organoids derived from a patient's healthy tissue (e.g., liver organoids),
 potential adverse reactions can be predicted before treatment begins.[5]



- Investigating Mechanisms of Action: PDOs offer a robust human-relevant model to dissect the molecular pathways through which **Perhexiline** exerts its therapeutic and toxic effects.[8]
- Drug Discovery and Development: The PDO platform can be used to screen for novel drug combinations that enhance **Perhexiline**'s efficacy or to develop new therapeutics that target similar metabolic pathways.

Experimental Workflow & Protocols

The process of using PDOs for **Perhexiline** sensitivity testing involves a series of coordinated steps, from sample acquisition to data analysis.





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Caption: A high-level overview of the PDO experimental workflow.

Protocol 1: Generation and Culture of Patient-Derived Organoids (General Protocol)

This protocol provides a fundamental framework for establishing PDO cultures from patient biopsy specimens.[2][9] Optimization of media components is often required depending on the tissue of origin.[9]

Materials:

- Patient biopsy tissue (e.g., tumor, liver, heart)
- Tissue Collection Medium (e.g., DMEM/F12 with antibiotics)[10]
- Digestion Medium (e.g., Collagenase IV, Dispase)[10][11]
- Basement Membrane Matrix (e.g., Matrigel)
- Advanced DMEM/F12
- Supplements: B27, N2, GlutaMAX, HEPES, Penicillin-Streptomycin[12]
- N-acetylcysteine
- Tissue-specific growth factors (e.g., EGF, Noggin, R-spondin-1, FGF10)
- ROCK inhibitor (e.g., Y-27632)
- Sterile PBS

Procedure:

Tissue Processing:



- Immediately place the fresh patient biopsy in chilled Tissue Collection Medium for transport to the laboratory.[13]
- In a sterile biosafety cabinet, wash the tissue with cold PBS.
- Mince the tissue into 1-2 mm fragments using sterile scalpels.[14]
- Enzymatic Digestion:
 - Transfer fragments to a tube containing pre-warmed Digestion Medium.[13]
 - Incubate at 37°C for 30-60 minutes on a shaking platform to dissociate the tissue into cell clusters or single cells.[1][13]
 - Neutralize the enzyme activity by adding an equal volume of cold Advanced DMEM/F12 with 10% FBS.
 - Filter the cell suspension through a 70-100 μm cell strainer.
 - Centrifuge the suspension at 200-300 x g for 5 minutes at 4°C to pellet the cells.[11]
- Organoid Seeding:
 - Carefully aspirate the supernatant and resuspend the cell pellet in a cold basement membrane matrix.[15]
 - \circ Dispense 25-50 μ L droplets ("domes") of the cell-matrix mixture onto a pre-warmed multiwell culture plate.[11]
 - Invert the plate and incubate at 37°C for 15-20 minutes to allow the matrix to solidify.[11]
- Organoid Culture and Maintenance:
 - Carefully add pre-warmed, tissue-specific organoid growth medium supplemented with a ROCK inhibitor for the first 2-3 days to prevent cell death.[12]
 - Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
 - Change the medium every 2-3 days.[1]



- Monitor organoid development using a brightfield microscope.
- Organoid Passaging:
 - When organoids become large and dense (typically every 7-14 days), they require passaging.[1]
 - Mechanically or enzymatically dissociate the organoids into smaller fragments.[13]
 - Re-plate the fragments in a fresh basement membrane matrix as described in Step 3 to expand the culture.[13]

Protocol 2: Perhexiline Sensitivity Testing Using a 3D Viability Assay

This protocol details a method for assessing the dose-dependent cytotoxic effect of **Perhexiline** on established PDO cultures using a luminescence-based ATP assay.

Materials:

- Mature PDO cultures in a multi-well plate
- Perhexiline maleate
- DMSO (for stock solution)
- · Complete organoid growth medium
- 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)[16][17]
- Opaque-walled multi-well plates (e.g., white 96-well or 384-well plates for luminescence assays)[16]
- Luminometer

Procedure:

Organoid Plating for Assay:



- Harvest and dissociate mature organoids into small, uniform fragments.
- Count and seed a standardized number of fragments per well into an opaque-walled assay plate containing the basement membrane matrix.
- Culture for 2-4 days to allow organoids to reform before drug treatment.
- Drug Preparation and Treatment:
 - Prepare a 10 mM stock solution of Perhexiline maleate in DMSO.
 - Perform a serial dilution of **Perhexiline** in a complete organoid growth medium to create a range of desired concentrations (e.g., 0.1 μM to 100 μM). Include a vehicle control (medium with DMSO at the highest concentration used).
 - Carefully remove the existing medium from the organoids and replace it with the medium containing the different **Perhexiline** concentrations or the vehicle control.
- Viability Assessment (e.g., using CellTiter-Glo® 3D):
 - After a pre-determined incubation period (e.g., 72-120 hours), equilibrate the plate and the viability reagent to room temperature for 30 minutes.[16]
 - Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
 [15][16]
 - Place the plate on a shaker for 5 minutes to induce cell lysis and then incubate for an additional 25 minutes at room temperature, protected from light, to stabilize the luminescent signal.[16]
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.



- Plot the percent viability against the logarithm of the **Perhexiline** concentration.
- Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Quantitative data from **Perhexiline** sensitivity assays across multiple PDO lines should be organized into a structured table to facilitate comparison and correlation with clinical information.

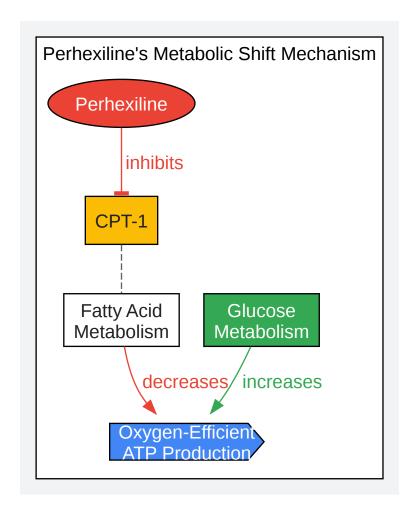
Patient ID	Tissue of Origin	Perhexiline IC50 (µM)	CYP2D6 Metabolizer Status	Clinical Outcome
PDO-001	Angina (Cardiac)	12.5	Normal	Responder
PDO-002	Angina (Cardiac)	38.7	Poor	Non-Responder
PDO-003	Heart Failure	9.8	Normal	Responder
PDO-004	Healthy Liver	>100	Normal	N/A (Toxicity Control)
PDO-005	Healthy Liver	45.2	Poor	N/A (Toxicity Control)

Caption: Example data table correlating **Perhexiline** IC50 values in PDOs with patient metabolizer status and clinical response.

Perhexiline's Mechanism of Action

Perhexiline's primary therapeutic effect is achieved by modulating cellular energy metabolism. [18] It inhibits the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and, to a lesser extent, CPT-2.[8][18] This inhibition blocks the transport of long-chain fatty acids into the mitochondria, reducing fatty acid β -oxidation.[4][19] Consequently, the cell shifts its energy production to rely more on glucose oxidation, a process that generates more ATP per unit of oxygen consumed.[6][18] This "oxygen-sparing" effect is particularly beneficial in ischemic conditions like angina.[4][8]





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Caption: **Perhexiline** inhibits CPT-1, reducing fatty acid metabolism and promoting more oxygen-efficient glucose metabolism for ATP production.[8][18]

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